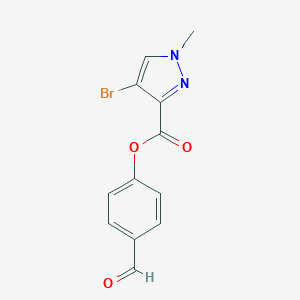

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Description

4-Formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylate ester linked to a 4-formylphenyl moiety. This structure combines electrophilic (bromo), electron-donating (methyl), and reactive (formyl) groups, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or optoelectronic materials.

Properties

IUPAC Name |

(4-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVYLLJHNLEMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or a diketone.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the pyrazole with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and formylation, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Formylation: DMF and POCl3 for the Vilsmeier-Haack reaction.

Hydrolysis: Acidic or basic conditions for ester hydrolysis.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carboxylic acids from the oxidation of the formyl group.

Reduction Products: Alcohols from the reduction of the formyl group.

Scientific Research Applications

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules . The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of 4-bromo-1-methylpyrazole derivatives. Below is a comparative analysis with its closest analogs (data sourced from and synthetic studies):

Physicochemical Properties

- Thermal Stability : Methyl and ethyl esters exhibit higher thermal stability (decomposition >200°C) due to alkyl groups, whereas the carbaldehyde and carboxylic acid analogs degrade at lower temperatures (~150–180°C) .

- Solubility : The target compound’s formylphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl/ethyl esters, which are more soluble in chloroform or ethyl acetate .

Biological Activity

4-Formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS Number: 512809-29-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This compound's unique structure, characterized by the presence of a formyl group, a bromine atom, and a carboxylate moiety, suggests diverse interactions with biological targets.

- Molecular Formula : C12H9BrN2O3

- Molecular Weight : 309.1155 g/mol

- Structure : The compound features a pyrazole ring substituted with a formylphenyl and bromo group, which may influence its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various phytopathogenic fungi. In one study, related pyrazole derivatives exhibited lower EC50 values than established fungicides like boscalid, indicating superior antifungal efficacy against species such as Colletotrichum orbiculare and Phytophthora infestans .

| Compound | Target Fungus | EC50 Value (µg/mL) |

|---|---|---|

| This compound | C. orbiculare | <5.50 |

| Related Compound (9m) | R. solani | 14.40 |

| Boscalid | P. infestans | 75.54 |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. In a comparative study, several synthesized pyrazoles demonstrated significant activity against common bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) analyses indicated that modifications in the pyrazole ring could enhance antibacterial potency .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for 4-formylphenyl derivative |

|---|---|

| S. aureus | <10 µg/mL |

| K. pneumoniae | <15 µg/mL |

Case Study 1: Synthesis and Evaluation of Antifungal Activity

In a recent investigation, researchers synthesized a series of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their antifungal activities using standard bioassays against multiple fungal pathogens. The results indicated that the presence of the bromine atom significantly enhanced the antifungal activity compared to non-brominated analogs .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various pyrazole derivatives to determine the influence of different substituents on biological activity. The study revealed that electron-withdrawing groups like bromine increased antifungal potency by stabilizing the interaction between the compound and fungal enzymes involved in cell wall synthesis . Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target enzymes.

Q & A

Q. What are the standard synthetic routes for 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the pyrazole core by reacting 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with a chlorinating agent (e.g., SOCl₂) to form the acid chloride.

- Step 2 : Perform esterification by reacting the acid chloride with 4-formylphenol in the presence of a base (e.g., triethylamine) to form the ester linkage.

- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Key intermediates and reaction conditions are detailed in analogous pyrazole syntheses .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromo, formyl, methyl groups). The formyl proton typically appears as a singlet at ~10 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for related pyrazole derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry place away from oxidizing agents. Refer to safety data sheets (SDS) for brominated pyrazoles, which highlight respiratory and skin irritation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency .

- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during acid chloride formation.

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for anticancer studies) and incubation times.

- Purity Verification : Confirm compound purity (>95%) via HPLC before bioassays. Impurities from incomplete esterification can skew results .

- Structural Confirmation : Compare activity of analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate substituent effects .

Q. What crystallography techniques elucidate the compound’s structure and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles, particularly the torsion angle between the pyrazole ring and formylphenyl group. For example, related compounds show dihedral angles of 15–25°, affecting π-π stacking .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., 4-iodo instead of 4-bromo) to assess halogen effects on bioactivity.

- Biological Testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with protein targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.